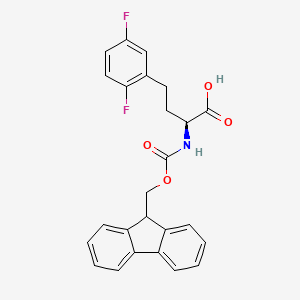

Fmoc-2,5-difluoro-L-homophenylalanine

Description

BenchChem offers high-quality Fmoc-2,5-difluoro-L-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,5-difluoro-L-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOCQWVOWRXWCO-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Advantage of 2,5-Difluoro Substitution in Drug Design: A Technical Guide to Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter the pharmacological profile of a drug candidate. Among the various fluorination patterns, the 2,5-difluoro substitution on a phenyl ring has emerged as a particularly advantageous motif for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,5-difluoro substitution, offering field-proven insights and detailed methodologies for its successful application in drug discovery.

The Underlying Principles: Electronic and Conformational Effects of 2,5-Difluoro Substitution

The unique properties of the 2,5-difluoro substitution pattern stem from a combination of electronic and conformational effects that influence how a molecule interacts with its biological target and how it is processed in the body.

Electronic Landscape: The two fluorine atoms at the 2 and 5 positions exert strong electron-withdrawing inductive effects, significantly altering the electron distribution of the phenyl ring. This modulation of the local electronic environment can have several profound consequences:

-

Enhanced Binding Affinity: The altered electrostatic potential of the phenyl ring can lead to more favorable interactions with the target protein, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with backbone amides.[1]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement at physiological pH.[2]

-

Metabolic Stability: The strong carbon-fluorine bond and the altered electronic nature of the ring can render the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing its metabolic stability and half-life.[1][2][3][4]

Conformational Control: The presence of a fluorine atom at the ortho (2-position) introduces a steric and electronic influence that can restrict the rotation of the phenyl ring around its connecting bond. This conformational constraint can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target and thus enhancing potency. The fluorine at the meta (5-position) further modulates the electronic properties without adding significant steric bulk, fine-tuning the overall conformational preference.

The 2,5-Difluorophenyl Moiety in Action: Case Studies in Kinase and GPCR Inhibitors

The strategic application of the 2,5-difluoro substitution has proven highly successful in the development of potent and selective inhibitors for various drug targets, most notably kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibitors: A Story of Potency and Selectivity

In the realm of kinase inhibitor design, the 2,5-difluorophenyl group has been instrumental in achieving both high potency and selectivity. A notable example is its incorporation into inhibitors of p38α mitogen-activated protein kinase.[5]

Case Study: p38α Inhibitors

In a series of p38α inhibitors, the introduction of a 2,5-difluorophenyl moiety led to a significant enhancement in inhibitory activity. This improvement can be attributed to the favorable interactions of the fluorine atoms within the ATP-binding pocket of the kinase. The 2-fluoro group can form a hydrogen bond with the backbone NH of a hinge residue, a critical interaction for many kinase inhibitors. The 5-fluoro group, in turn, can engage in non-polar interactions in a deeper hydrophobic pocket, further anchoring the inhibitor.

| Compound | Substitution Pattern | p38α IC50 (nM) |

| 1 | Phenyl | 500 |

| 2 | 2-Fluorophenyl | 150 |

| 3 | 2,5-Difluorophenyl | 25 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in kinase inhibitor SAR studies.

The 2,5-difluoro substitution pattern often provides a superior balance of electronic and steric properties compared to other disubstituted patterns. For instance, a 2,6-difluoro substitution might introduce excessive steric hindrance, while a 3,5-difluoro pattern would lack the crucial ortho-fluoro interaction with the hinge region.

GPCR Ligands: Fine-Tuning Receptor Interactions

The 2,5-difluorophenyl group has also been effectively utilized in the design of GPCR ligands, where it can influence both binding affinity and functional activity (agonist vs. antagonist). The ability to modulate the electronic properties of the phenyl ring allows for precise tuning of the interactions with key amino acid residues in the transmembrane helices of the receptor.

Navigating the Synthetic Landscape: Preparation of 2,5-Difluorophenyl-Containing Building Blocks

The successful implementation of the 2,5-difluoro substitution strategy relies on the availability of key chemical building blocks. A particularly valuable intermediate is (R)-2-(2,5-difluorophenyl)pyrrolidine, a crucial component of the approved TRK inhibitor Larotrectinib.[2][6]

Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine

An efficient and scalable synthesis of this chiral building block is essential for drug development programs. A common approach involves the following key steps:

Experimental Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine [6][7]

-

Grignard Reaction: 1-Bromo-2,5-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent. This is then added to a protected pyroglutamic acid derivative, such as N-Boc-L-pyroglutamic acid methyl ester, to introduce the 2,5-difluorophenyl group.

-

Reduction and Cyclization: The resulting ketone is then reduced, and the protecting groups are removed to facilitate cyclization, forming the racemic 2-(2,5-difluorophenyl)pyrrolidine.

-

Chiral Resolution: The racemate is resolved using a chiral acid, such as D-tartaric acid or D-malic acid, to isolate the desired (R)-enantiomer.[6] The undesired (S)-enantiomer can be racemized and recycled to improve the overall yield.

Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine.

Assessing the Impact: Experimental Protocols for Evaluating SAR

A thorough understanding of the SAR of 2,5-difluoro substitution requires a robust set of in vitro and in vivo assays to evaluate its impact on key drug-like properties.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the susceptibility of a compound to metabolism by liver enzymes. A standard protocol using liver microsomes is outlined below.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [8][9][10][11]

-

Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 1 and 10 µM.

-

Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of remaining parent compound versus time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay.

hERG Liability Assessment

Assessing the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical step in preclinical safety evaluation to avoid the risk of cardiac arrhythmias.

Experimental Protocol: hERG Radioligand Binding Assay [12][13][14][15]

-

Membrane Preparation: Use cell membranes prepared from a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with MgCl2 and KCl, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a radiolabeled hERG channel blocker (e.g., [3H]-astemizole or [3H]-dofetilide), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding versus the concentration of the test compound. From this curve, determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the radioligand binding.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The 2,5-difluoro substitution pattern is a powerful and versatile tool in modern drug design. Its ability to favorably modulate electronic and conformational properties can lead to significant improvements in potency, selectivity, and metabolic stability. By understanding the underlying principles of its structure-activity relationship and employing robust synthetic and analytical methodologies, researchers can effectively leverage the 2,5-difluorophenyl moiety to accelerate the discovery and development of novel therapeutics. This guide provides a foundational framework for harnessing the strategic advantage of this unique fluorination pattern.

References

- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.

-

A High-Throughput Binding Assay for HERG. Springer Nature Experiments. [Link]

-

Lv, X., et al. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality, 33(12), 931-937. [Link]

-

Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[2][6][7]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 27(8), 371-386. [Link]

-

hERG Binding Assay Information. Reaction Biology. [Link]

-

Best Practice hERG Assay. Mediford Corporation. [Link]

-

Amano, M., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 66(2), e01874-21. [Link]

-

hERG Safety Assay. Creative Bioarray. [Link]

-

hERG Assay (Methods for testing hERG antagonistic activity). YouTube. [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

-

PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). EPO. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

-

Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1509. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Bhattarai, P., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Schlichting, I. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. [Link]

-

Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Bioorganic & Medicinal Chemistry Letters, 22(5), 1884-1890. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(10), 1644-1654. [Link]

-

Protein X-ray Crystallography and Drug Discovery. Molecules, 22(1), 103. [Link]

-

Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(10), 1644-1654. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

Protein X-ray Crystallography. [Link]

-

x Ray crystallography. Journal of Clinical Pathology, 53(8), 570-574. [Link]

-

X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(19), 6898. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]

-

Malinowska, J., et al. (2021). Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. International Journal of Molecular Sciences, 22(24), 13294. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

-

Features of selective kinase inhibitors. Current Opinion in Chemical Biology, 5(4), 409-415. [Link]

-

Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. Molecules, 25(6), 1396. [Link]

-

Gamelin, E., et al. (1999). Dose and time dependencies of 5-fluorouracil pharmacokinetics. Cancer Chemotherapy and Pharmacology, 44(4), 281-288. [Link]

-

Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. Clinical Pharmacokinetics, 36(1), 37-51. [Link]

-

Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736. [Link]

-

Czarnobaj, K., & Inkielewicz-Stepniak, I. (2020). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International Journal of Molecular Sciences, 21(15), 5399. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

-

List of fentanyl analogues. Wikipedia. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4 | Benchchem [benchchem.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. mttlab.eu [mttlab.eu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bioivt.com [bioivt.com]

- 12. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 15. creative-bioarray.com [creative-bioarray.com]

Conformational Orchestration of the Peptide Backbone via Fluorination

[1][2][3][4][5]

Executive Summary

In rational drug design, the peptide backbone is often treated as a passive scaffold. However, the strategic introduction of fluorine—the "imperceptible director"—transforms the backbone into an active structural element. Unlike steric bulk (methylation) or cyclization, fluorination modulates conformation primarily through stereoelectronic effects (gauche effects and dipole interactions) without significantly altering steric volume. This guide details the mechanistic principles and experimental protocols for using fluorine to lock specific secondary structures, enhance proteolytic stability, and modulate membrane permeability.

Part 1: Mechanistic Foundations – The Stereoelectronic Toolkit

To deploy fluorine effectively, one must understand the underlying quantum mechanical forces. The high electronegativity of fluorine (

The Gauche Effect

In 1,2-disubstituted ethanes containing fluorine and an electron-donor atom (like Nitrogen or Oxygen), the molecule adopts a gauche conformation rather than the sterically favored anti conformation.[1]

-

Mechanism:

hyperconjugation.[2] -

Outcome: This effect locks torsion angles (

), pre-organizing the backbone.

Dipole-Dipole Orientation

The C-F bond has a strong dipole moment (~1.4 D). In a peptide backbone, this dipole aligns antiparallel to adjacent carbonyl dipoles to minimize energy, effectively "pinning" the amide bond orientation.

Part 2: Proline as the Master Switch

The most field-proven application of backbone fluorination is the modification of Proline. Because the proline side chain is cyclized onto the backbone nitrogen, fluorinating the pyrrolidine ring directly dictates the backbone dihedral angles (

The 4-Fluoroproline Effect

Substitutions at the 4-position of the pyrrolidine ring induce specific ring puckers via the gauche effect, which in turn dictates the amide bond geometry.[1][3]

| Modification | Stereochemistry | Preferred Ring Pucker | Stabilized Peptide Bond | Application |

| (4R)-4-Fluoroproline | trans relative to carboxyl | Trans (extended) | Stabilizing Polyproline II helices (Collagen), | |

| (4S)-4-Fluoroproline | cis relative to carboxyl | Cis (turn) | Inducing | |

| 4,4-Difluoroproline | Geminal difluoro | Mixed/Neutral | Neutral | 19F NMR probe with minimal structural perturbation |

Causality Explained

-

For (4R)-FPro: The fluorine prefers a gauche orientation relative to the ring nitrogen.[1][3] This forces the ring into the

-exo pucker.[4] In this pucker, the -

For (4S)-FPro: The gauche preference forces a

-endo pucker.[5] This steric arrangement sterically clashes with the trans isomer, shifting the equilibrium toward the cis form (

Part 3: Backbone Isosteres – The Fluoroalkene Surrogate

Direct replacement of the amide bond (

(Z)-Fluoroalkene (The Turn Inducer)

-

Structure: Mimics the cis-peptide bond.

-

Effect: Forces the backbone into a sharp turn, ideal for stabilizing

-hairpins or type VI turns. -

Stability: Complete resistance to proteases cleaving at that site.

(E)-Fluoroalkene (The Sheet Stabilizer)

-

Structure: Mimics the trans-peptide bond.

-

Effect: Excellent isostere for extended conformations (

-strands). The C-F bond mimics the carbonyl oxygen's electrostatics, maintaining hydrogen bond acceptor capability (though weaker).

Part 4: Experimental Protocols

Workflow 1: Synthesis of Fluorinated Peptides (SPPS)

Note: Fluorinated amino acids are often acid-sensitive or prone to elimination (HF loss). Standard Fmoc protocols require modification.

Reagents:

-

Resin: Rink Amide (for amides) or Wang (for acids).

-

Coupling: HATU/HOAt (preferred over HBTU to minimize racemization of sensitive F-analogs).

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Protocol:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Coupling (Standard AA): 3 eq AA, 2.9 eq HATU, 6 eq DIPEA. 45 min reaction.

-

Coupling (Fluorinated AA):

-

Critical Step: Use DIC/Oxyma instead of base-heavy coupling (HATU/DIPEA) if the fluorine is at the

-position to prevent HF elimination. -

Extend coupling time to 2 hours due to the electron-withdrawing effect of F reducing nucleophilicity of the amino group (if N-terminal) or electrophilicity of the carbonyl (if C-terminal).

-

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Caution: Avoid silanes if using silyl-protected side chains, but TIS is generally safe for C-F bonds.

-

Time: 2 hours.

-

-

Purification: RP-HPLC (C18 column). Gradient: 0-60% ACN with 0.1% TFA.

-

Note: Fluorinated peptides often elute later than non-fluorinated parents due to increased hydrophobicity ("Fluorous effect").

-

Workflow 2: Characterization via 19F-NMR

This protocol validates the conformational state without isotopic enrichment.

-

Sample Prep: Dissolve 1-5 mM peptide in

or phosphate buffer (pH 7.4). -

Acquisition:

-

Pulse sequence: Standard 1D 19F with proton decoupling (

-decoupled). -

Standard: Trifluoroacetic acid (external standard,

-76.5 ppm).

-

-

Analysis:

-

Cis/Trans Ratio: Integrate distinct peaks. (4S)-FPro typically shows a larger chemical shift separation between cis/trans conformers than (4R).

-

Kinetics: Perform EXSY (Exchange Spectroscopy) to measure the rate of cis-trans isomerization.

-

Part 5: Visualizations

Diagram 1: Stereoelectronic Decision Matrix

This diagram guides the selection of the specific fluorinated motif based on the desired structural outcome.

Caption: Decision tree for selecting fluorinated amino acids based on target secondary structure and functional requirements.

Diagram 2: Experimental Characterization Workflow

A self-validating loop for synthesizing and verifying fluorinated peptide conformations.

Caption: Step-by-step workflow from design to analytical validation of fluorinated peptides.

References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[6] Top Heterocycl Chem. [Link]

-

Hodges, J. A., & Raines, R. T. (2003).[7] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[7] Journal of the American Chemical Society.[7] [Link]

-

Linclau, B., et al. (2018).[8] Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. [Link]

-

Verhoork, S. J., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.[9][10][3][6][7][8][11][12][13][14][15][16] [Link]

-

Villo, P., et al. (2020). Monofluoroalkene-Isostere as a 19F NMR Label for the Peptide Backbone: Synthesis and Evaluation. Chemistry – A European Journal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 3. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]

- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of fluorination on the conformation of proline : an NMR study [biblio.ugent.be]

- 9. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 10. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blumberginstitute.org [blumberginstitute.org]

- 12. Monofluoroalkene-Isostere as a 19 F NMR Label for the Peptide Backbone: Synthesis and Evaluation in Membrane-Bound PGLa and (KIGAKI)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Revealing stereoelectronic effects in protein structure with fluoro groups - American Chemical Society [acs.digitellinc.com]

- 14. mdpi.com [mdpi.com]

- 15. "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-2,5-difluoro-L-homophenylalanine CAS number and synonyms

Topic: Fmoc-2,5-difluoro-L-homophenylalanine: Technical Specifications & Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists.

Executive Summary

Fmoc-2,5-difluoro-L-homophenylalanine is a specialized non-canonical amino acid (ncAA) used critically in modern peptide drug discovery. By extending the side-chain alkyl linker of phenylalanine by one methylene unit (homologation) and incorporating fluorine atoms at the 2 and 5 positions of the aromatic ring, this building block offers a dual mechanism for optimizing lead compounds: conformational flexibility extension and electronic modulation .

This guide provides the definitive technical data, synthetic pathways, and application protocols for integrating this residue into solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns.

Part 1: Chemical Identity & Core Specifications

Nomenclature and Identification[1][2]

-

Common Name: Fmoc-2,5-difluoro-L-homophenylalanine[1][2][3][4]

-

Systematic Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid

-

Synonyms:

-

Fmoc-L-Hph(2,5-F2)-OH[1]

-

Fmoc-2,5-difluoro-L-homo-Phe-OH

-

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,5-difluorophenyl)butyric acid

-

Physicochemical Properties Table

| Property | Specification |

| Molecular Formula | C₂₅H₂₁F₂NO₄ |

| Molecular Weight | 437.44 g/mol |

| Chiral Purity | ≥ 99% (L-isomer) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Melting Point | 135–145 °C (Typical range for Fmoc-Hph derivatives) |

| Storage Conditions | +2°C to +8°C (Short term); -20°C (Long term), Desiccated |

Part 2: Synthetic Methodology & Manufacturing

The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine is challenging due to the need for strict enantiocontrol and the specific fluorination pattern. The industrial standard relies on Asymmetric Phase-Transfer Catalysis (PTC) alkylation, which ensures high optical purity without the need for late-stage resolution.

Mechanistic Workflow

-

Precursor Preparation: 2,5-Difluorophenethyl bromide is synthesized from the corresponding alcohol or acid.

-

Asymmetric Alkylation: A glycine Schiff base (O'Donnell imine) is alkylated using a chiral cinchona alkaloid catalyst.

-

Hydrolysis & Protection: The directing groups are removed, and the free amine is reprotected with Fmoc-OSu.

Visualization: Synthesis Pathway

The following diagram illustrates the critical steps in the manufacturing of this building block.

Figure 1: Asymmetric synthesis route utilizing phase-transfer alkylation to establish the homophenylalanine scaffold with high enantiomeric excess.

Part 3: Application in Peptide Synthesis (SPPS)

Integrating Fmoc-2,5-difluoro-L-homophenylalanine into SPPS requires specific attention to steric factors introduced by the extended "homo" methylene group and the electronic repulsion of the fluorine atoms.

Coupling Protocol (Standard)

-

Reagents: DIC/Oxyma Pure or HATU/DIEA.

-

Stoichiometry: 3-4 equivalents relative to resin loading.

-

Reaction Time: 60–90 minutes (Double coupling recommended for sequences >15 residues).

-

Monitoring: Kaiser Test (Ninhydrin) is effective; however, the Chloranil test is preferred if coupling to a secondary amine (e.g., Proline).

Troubleshooting "Difficult Sequences"

The 2,5-difluoro substitution creates a "greasy" hydrophobic patch. If aggregation occurs during synthesis:

-

Solvent Switch: Use NMP instead of DMF for the coupling step.

-

Chaotropes: Add 0.1M LiCl or Pseudoproline dipeptides at adjacent positions to disrupt beta-sheet formation.

Part 4: Impact on Drug Design & Pharmacology

This amino acid is not merely a structural spacer; it is a functional probe. The 2,5-difluoro substitution pattern offers unique advantages in Medicinal Chemistry.[5]

Metabolic Stability (The Fluorine Block)

The 2 and 5 positions on the phenyl ring are common sites for Cytochrome P450-mediated hydroxylation (Phase I metabolism).

-

Mechanism: Replacing Hydrogen (C-H bond energy ~98 kcal/mol) with Fluorine (C-F bond energy ~116 kcal/mol) blocks metabolic attack at these positions.

-

Result: Increased half-life (

) of the peptide drug.

Lipophilicity & Permeability

Homophenylalanine is more lipophilic than Phenylalanine. Adding two fluorine atoms further modulates the LogP.

-

Effect: Enhances passive membrane permeability, crucial for intracellular targets or oral bioavailability programs.

Pi-Pi Stacking Interactions

The electron-withdrawing nature of fluorine creates an electron-deficient aromatic ring (quadrupole moment inversion). This promotes strong face-to-face pi-stacking with electron-rich aromatic residues (e.g., Trp, Tyr, Phe) in the target receptor, potentially increasing binding affinity (

Visualization: Strategic Decision Logic

The following decision tree guides the researcher on when to deploy this specific analog.

Figure 2: Decision logic for substituting native Phenylalanine with Fmoc-2,5-difluoro-L-homophenylalanine during Lead Optimization.

References

-

National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7220889. Retrieved from [Link]

-

ChemSrc. (2025). Chemical Database: Homophenylalanine Derivatives and CAS Registry. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1260616-15-6 Cas No. | Fmoc-2,5-difluoro-L-homophenylalanine | Apollo [store.apolloscientific.co.uk]

- 3. Fmoc-2,6-difluoro-L-homophenylalanine CAS#: 1260594-30-6 [amp.chemicalbook.com]

- 4. 1260587-53-8|Fmoc-2-fluoro-L-homophenylalanine|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

The 2,5-Difluorophenyl Ring: A Technical Guide to Its Electronic Properties and Applications

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the 2,5-difluorophenyl ring presents a unique and compelling electronic profile. This guide provides an in-depth analysis of the core electronic properties of this moiety, synthesizing data on its inductive and resonance effects, impact on acidity and basicity, and influence on broader molecular characteristics such as dipole and quadrupole moments. We will explore the causality behind its reactivity in both electrophilic and nucleophilic substitutions and detail the experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct electronic features of the 2,5-difluorophenyl group for rational molecular design.

Introduction: The Strategic Value of Fluorine Substitution

Fluorine has emerged as an indispensable element in the design of high-performance molecules, from pharmaceuticals to advanced polymers.[1] Its high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond confer unique properties, including enhanced metabolic stability, modulated lipophilicity, and altered conformational preferences.[1] The 2,5-difluorophenyl moiety, in particular, offers a distinct substitution pattern where the electronic effects of the two fluorine atoms combine to create a system with significant electron deficiency and a complex electrostatic profile. This guide will dissect these properties to provide a foundational understanding for its application in molecular design.

Fundamental Electronic Effects: A Duality of Influence

The electronic influence of a fluorine substituent on an aromatic ring is a nuanced interplay between two opposing forces: a powerful electron-withdrawing inductive effect (σ-effect) and a weaker, yet significant, electron-donating resonance effect (π-effect).

-

Inductive Effect (-I): Due to fluorine's unparalleled electronegativity (3.98 on the Pauling scale), it strongly pulls electron density away from the carbon atom to which it is bonded. This effect propagates through the sigma (σ) bond framework, acidifying the ring and influencing the pKa of attached functional groups.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect and is crucial for directing the regioselectivity of electrophilic aromatic substitution reactions.[2]

In the 2,5-difluorophenyl ring, these effects are combined. The fluorine at position 2 (ortho to the point of attachment) and position 5 (meta to the point of attachment) exert their influence collectively, creating a unique electronic landscape.

Quantitative Analysis of Electronic Properties

To move beyond qualitative descriptions, we can use established physical organic chemistry parameters to quantify the electronic impact of the 2,5-difluoro substitution pattern.

Impact on Acidity and Basicity (pKa)

The most direct measure of a substituent's electron-withdrawing strength is its effect on the acidity or basicity of a proximal functional group. The 2,5-difluoro substitution pattern significantly increases the acidity of acids and decreases the basicity of amines.

For example, the presence of two electron-withdrawing fluorine atoms stabilizes the conjugate base of a carboxylic acid and destabilizes the protonated form of an aniline. This is reflected in their respective pKa values:

| Compound | Functional Group | pKa (Predicted) | Comparison (Unsubstituted) |

| 2,5-Difluorobenzoic acid | Carboxylic Acid | 2.93[3][4] | Benzoic acid (pKa ≈ 4.20) |

| 2,5-Difluoroaniline | Amine | 2.19[5] | Aniline (pKa ≈ 4.63) |

The substantial decrease in pKa for both molecules highlights the potent inductive electron withdrawal exerted by the two fluorine atoms.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a framework for quantifying the electronic effect of substituents on reaction rates and equilibria.[6] While a single, universally accepted Hammett constant for the entire 2,5-difluorophenyl group is not tabulated, we can approximate its influence by considering the additive nature of the individual fluorine substituents.

A fluorine atom exerts a different electronic effect from the meta and para positions, quantified by the σ_meta and σ_para constants, respectively.

| Constant | Value | Dominant Effect |

| σ_meta (σ_m) | +0.34[7] | Primarily Inductive (-I) |

| σ_para (σ_p) | +0.06 to +0.23[7][8] | Inductive (-I) and Resonance (+R) |

For a functional group at position 1 of a 2,5-difluorophenyl ring:

-

The fluorine at C2 is ortho. Ortho effects are complex and not captured by standard Hammett parameters due to steric and proximity effects. However, its strong inductive pull is a primary contributor.

-

The fluorine at C5 is meta. Its influence is captured by σ_m = +0.34, indicating strong electron withdrawal.

The cumulative effect is a powerful deactivation of the ring towards electrophiles and a significant modification of the electronic properties of any attached group.

Impact on Molecular Properties and Reactivity

The electronic perturbations induced by the 2,5-difluoro substitution pattern have profound consequences for the molecule's overall physical properties and chemical reactivity.

Dipole and Quadrupole Moments

The C-F bonds are highly polarized. In 2,5-difluorobenzene (or 1,3-difluorobenzene, which has the same substitution pattern relative to the ring), the vector sum of the individual C-F bond dipoles results in a significant net molecular dipole moment. For 1,3-difluorobenzene, this value is approximately 1.55 Debye .[9]

This contrasts sharply with 1,4-difluorobenzene, where the opposing bond dipoles cancel, resulting in a zero net dipole moment.[10] This permanent dipole moment allows molecules containing a 2,5-difluorophenyl ring to engage in dipole-dipole interactions.

Furthermore, fluorination significantly alters the molecular quadrupole moment , which describes the non-spherical distribution of electron density.[11] The electron-rich fluorine atoms and the electron-deficient π-system create a substantial quadrupole. This property is critical for understanding non-covalent interactions, such as π-stacking and anion-π interactions, which are vital in drug-receptor binding and crystal engineering.[12]

Reactivity Profile

The 2,5-difluorophenyl ring is strongly deactivated towards electrophilic attack due to the powerful inductive withdrawal of the two fluorine atoms. The rate of reaction is significantly slower than that of benzene. The fluorine substituents are ortho, para-directing, meaning an incoming electrophile will preferentially add to the positions ortho or para to the fluorines. However, the positions are not equally favored, and predicting the major product requires considering the directing influence of both fluorines and any other group present on the ring.

Conversely, the strong electron-withdrawing nature of the fluorines makes the 2,5-difluorophenyl ring highly susceptible to nucleophilic aromatic substitution, particularly when an additional strong electron-withdrawing group (like a nitro group) is also present on the ring.[13] The fluorine atoms stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. Fluorine is an excellent leaving group in many S_NAr reactions.

The logical relationship between the core electronic properties and the resulting reactivity is visualized below.

Applications in Drug Discovery: A Case Study

The unique electronic signature of the 2,5-difluorophenyl ring is exploited in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-deficient nature of the ring can enhance binding to specific protein targets through non-covalent interactions and can block sites of metabolic oxidation, thereby increasing a drug's half-life.

A notable example is found in the development of novel anti-cancer agents. A compound incorporating an N-(2,5-difluorophenyl) group was synthesized and studied for its ability to mediate the expression of apoptosis-related genes in hepatocellular carcinoma cell lines.[14] In this context, the 2,5-difluorophenyl moiety serves as a key component of the molecular scaffold, contributing to the overall electronic and steric profile required for biological activity.

Methodologies for Characterization

The electronic properties discussed in this guide are elucidated through a combination of experimental and computational techniques.

Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the pKa of a molecule bearing a 2,5-difluorophenyl group is essential for understanding its ionization state at physiological pH. Potentiometric titration is a robust and widely used method for this purpose.[15]

Objective: To determine the pKa of an acidic or basic compound (e.g., 2,5-difluorobenzoic acid or 2,5-difluoroaniline).

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

Analyte solution (e.g., 1 mM of the compound in a suitable solvent/water mixture)

-

Inert gas (Nitrogen)

Step-by-Step Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precise amount of the analyte to make a solution of known concentration (e.g., 20 mL of a 1 mM solution).

-

Inert Atmosphere: Place the sample solution in a beaker on the magnetic stirrer and purge with nitrogen for several minutes to remove dissolved CO₂.

-

Titration Setup: Immerse the pH electrode in the solution. If the analyte is an acid, fill the buret with standardized NaOH. If it is a base, use standardized HCl.

-

Titration: Begin adding the titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint: Continue the titration well past the equivalence point, which is observed as a sharp change in pH.

-

Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the analyte has been neutralized). This corresponds to the midpoint of the flattest region of the titration curve.

Below is a generalized workflow for this experimental procedure.

Computational Methods: Electrostatic Potential Maps

Computational chemistry provides powerful tools for visualizing the electronic landscape of a molecule. Density Functional Theory (DFT) calculations can be used to generate Molecular Electrostatic Potential (MEP) maps .[16] These maps illustrate the charge distribution on the electron density surface of a molecule.

-

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and attractive to electrophiles.

-

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and attractive to nucleophiles.

For a molecule containing a 2,5-difluorophenyl ring, an MEP map would visually confirm the strong electron-withdrawing nature of the fluorines, showing a depletion of electron density (a shift towards blue) on the aromatic ring, especially near the carbon atoms bonded to fluorine.[17] This provides a compelling visual rationale for the ring's reactivity profile.

Conclusion

The 2,5-difluorophenyl ring is a powerful structural motif defined by a potent electron-withdrawing inductive effect, which is only partially offset by resonance donation from the fluorine lone pairs. This electronic imbalance leads to a quantifiable impact on the pKa of attached functional groups, creates significant molecular dipole and quadrupole moments, and dictates a reactivity profile characterized by deactivation towards electrophilic substitution and activation towards nucleophilic substitution. A thorough understanding of these core electronic properties, validated through experimental and computational methods, is paramount for scientists aiming to rationally design and optimize molecules for applications in medicine and materials science.

References

-

Alagona, G., & Ghio, C. (1998). Molecular Quadrupole Moments for the Series of Fluoro- and Chlorobenzenes. The Journal of Physical Chemistry A, 102(29), 5796-5805. [Link]

-

Stenutz, R. (n.d.). 1,3-difluorobenzene. Retrieved February 15, 2026, from [Link]

-

Vrbancich, J., & Ritchie, G. L. (1980). Molecular Quadrupole Moment, Molecular Magnetic Susceptibilities, and Molecular g Values in Benzene. Journal of the Chemical Society, Faraday Transactions 2, 76, 648-659. [Link]

-

Vega, L. F., Llovell, F., & Andreu, J. S. (2012). Phase behavior of ionic liquids - fluorinated compounds mixtures. Fluid Phase Equilibria, 317, 70-79. [Link]

-

Gonzalez, C. A. (1995). Quadrupole interactions in pure non-dipolar fluorinated or methylated benzenes and their binary mixtures. Journal of the Chemical Society, Faraday Transactions, 91(16), 2533-2537. [Link]

-

NIST Computational Chemistry Comparison and Benchmark Database. (2004). Experimental Quadrupoles. Retrieved February 15, 2026, from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved February 15, 2026, from [Link]

-

Zhang, M. H., & Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 997-1001. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Al-Masoudi, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(8), 1-13. [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Experimental data for C6H4F2 (orthodifluorobenzene). Retrieved February 15, 2026, from [Link]

-

University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved February 15, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved February 15, 2026, from [Link]

-

Stenutz, R. (n.d.). Dipole moments. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved February 15, 2026, from [Link]

-

Mirzaei, M. R., et al. (2019). The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. Asian Pacific Journal of Cancer Prevention, 20(5), 1457–1462. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Explained. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

-

Murray, J. S., & Politzer, P. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions. Defense Technical Information Center. [Link]

-

McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning. [Link]

-

PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved February 15, 2026, from [Link]

-

OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved February 15, 2026, from [Link]

-

Lu, T., & Chen, F. (2021). Efficient evaluation of electrostatic potential with computerized optimized code. Journal of Molecular Modeling, 27(1), 25. [Link]

-

PubChem. (n.d.). 2,5-Difluoroaniline. Retrieved February 15, 2026, from [Link]

-

Grove, B. H., et al. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 92(11), 1930-1934. [Link]

-

LibreTexts Chemistry. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(32), e202200331. [Link]

-

Hu, J., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chinese Chemical Letters, 34(8), 108153. [Link]

-

Stasyuk, O. A., et al. (2021). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecule. Molecules, 26(19), 5945. [Link]-Stasyuk-Frontera/3e950882e307779f7a6b2e31e67e3a35a513524b)

-

Home Sunshine Pharma. (n.d.). 2,5-Difluoroaniline CAS 367-30-6. Retrieved February 15, 2026, from [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. [Link]

-

Gadre, S. R., & Shirsat, R. N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3257. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 2,5-Difluorobenzoic acid price,buy 2,5-Difluorobenzoic acid - chemicalbook [chemicalbook.com]

- 4. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]

- 5. 2,5-Difluoroaniline price,buy 2,5-Difluoroaniline - chemicalbook [chemicalbook.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. global.oup.com [global.oup.com]

- 8. web.viu.ca [web.viu.ca]

- 9. 1,3-difluorobenzene [stenutz.eu]

- 10. Dipole moments [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quadrupole interactions in pure non-dipolar fluorinated or methylated benzenes and their binary mixtures - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 16. Efficient evaluation of electrostatic potential with computerized optimized code - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Lipophilicity Modulation in Fluorinated Non-Canonical Amino Acids: Mechanisms, Data, and Protocols

This guide synthesizes the physicochemical impact of fluorination on non-canonical amino acids (ncAAs), focusing on the non-intuitive divergence between aliphatic and aromatic fluorination.

Executive Summary

The introduction of fluorine into amino acid side chains is a high-impact strategy in medicinal chemistry and protein engineering.[1] It is often assumed that fluorination universally increases lipophilicity due to the hydrophobicity of the C-F bond. However, this is a simplification.

Key Technical Insight: Fluorination exhibits a bifurcated effect on lipophilicity:

-

Aromatic Fluorination (e.g., Phe, Trp): Consistently increases lipophilicity (

) and membrane permeability due to the reduction of -

Aliphatic Fluorination (e.g., Leu, Pro): Can paradoxically decrease or have a neutral effect on lipophilicity depending on the substitution pattern (monofluoro vs. trifluoromethyl) and proximity to polar groups, a phenomenon driven by the strong C-F bond dipole interacting with water (polar hydrophobicity).

This guide details these mechanisms, provides comparative data, and outlines self-validating protocols for quantifying these shifts.

Mechanistic Foundations: The "Polar Hydrophobicity" Paradox

Electronic vs. Steric Effects

Fluorine is isosteres with oxygen electronically but closer to hydrogen sterically (van der Waals radius: H = 1.20 Å, F = 1.47 Å).[2] This unique position creates orthogonal properties:

-

C-F Bond Polarity: The C-F bond is the strongest single bond in organic chemistry with a high dipole moment. In aliphatic chains, this dipole can accept weak hydrogen bonds from water, creating a hydration shell that counteracts the hydrophobic bulk.

-

Surface Area: Perfluorination (e.g., trifluoromethyl groups) overwhelms the dipole effect with sheer hydrophobic volume, leading to a net increase in lipophilicity.

The Proline "Gauche Effect"

In fluorinated prolines (Flp), the electronegativity of fluorine dictates the ring pucker via the gauche effect.[3]

-

4(R)-Fluoroproline: Favors the

-exo pucker. -

4(S)-Fluoroproline: Favors the

-endo pucker. -

Lipophilicity Impact: Monofluorination of proline often lowers

slightly due to the polar C-F bond exposed to solvent. However, 4,4-difluoroproline restores or slightly increases lipophilicity by canceling out the dipole vectors.

Visualization of Mechanistic Pathways

Figure 1: Decision tree illustrating how the chemical environment (aromatic vs. aliphatic) and substitution level dictate the lipophilic outcome of fluorination.

Comparative Data Analysis

The following table summarizes the lipophilicity shifts (

| Amino Acid Scaffold | Fluorinated Analog | Structural Modification | Lipophilicity Trend vs WT | Key Driver |

| Phenylalanine (Phe) | 2-, 3-, or 4-Fluoro-Phe | Aromatic Monofluorination | Increase (+0.2 to +0.5 logP) | Hydrophobic surface area & |

| Phenylalanine (Phe) | Pentafluoro-Phe | Perfluorination | High Increase (> +1.0 logP) | "Fluorous" character; significant hydrophobicity. |

| Leucine (Leu) | 5,5,5-Trifluoro-Leu | Aliphatic -CF3 | Increase | Volume of -CF3 group mimics a larger hydrophobic core. |

| Leucine (Leu) | Monofluoro-Leu | Aliphatic -CH2F | Neutral / Slight Decrease | C-F dipole hydration counteracts volume increase. |

| Proline (Pro) | 4(R)-Fluoro-Pro | Ring Monofluorination | Decrease (-0.1 to -0.3 logP) | Polarity of C-F bond; induction of ring pucker. |

| Proline (Pro) | 4,4-Difluoro-Pro | Ring Gem-Difluorination | Neutral / Slight Increase | Vector cancellation of dipoles; steric bulk. |

| Valine (Val) | Trifluoro-Val (Tfv) | Increase | Steric bulk of -CF3 dominates. |

Critical Note: For aliphatic side chains, a "crossover point" exists. A single fluorine often lowers

due to polarity, while a trifluoromethyl () group almost always raises it due to volume.

Experimental Protocols

To accurately assess these properties, standard octanol-water shaking is often insufficient for ncAAs due to solubility limits and subtle variations. Two robust protocols are recommended.

Protocol A: RP-HPLC Hydrophobicity Index (High Throughput)

This method uses retention time on a C18 column as a proxy for lipophilicity. It is superior to shake-flask methods for amphipathic amino acids.

Reagents:

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Standards: A mixture of 5 canonical amino acids (Gly, Ala, Phe, Leu, Trp) to create a calibration curve.

Workflow:

-

Derivatization (Optional but Recommended): Fmoc-protect the ncAA to mimic the peptide bond environment and increase UV detectability. Free amino acids are zwitterionic and partition poorly on C18.

-

Column Equilibration: Equilibrate a C18 analytical column (e.g., Agilent Zorbax Eclipse, 3.5µm) at 25°C.

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Data Calculation:

-

Calculate the Capacity Factor (

): -

Self-Validation: Plot

of the standard amino acids against their literature -

Interpolate the ncAA

from this linear regression.

-

Protocol B: Solid-State 19F NMR Membrane Partitioning (The "Expert" Method)

Octanol is an isotropic solvent and does not mimic the anisotropic lipid bilayer. For drug development, the membrane partition coefficient (

Principle: Fluorine's chemical shift is highly sensitive to its environment.[2] In a lipid vesicle suspension, the fluorinated ncAA will exchange between the aqueous phase and the lipid phase.

Workflow:

-

Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) via extrusion (100 nm).

-

Sample Prep: Mix the fluorinated ncAA (approx 1-5 mM) with the LUV suspension.

-

NMR Acquisition: Acquire a 1D

NMR spectrum without spinning (static) or with Magic Angle Spinning (MAS). -

Analysis:

-

You will observe two distinct peaks (or a shifted average peak depending on exchange rate): one for

and one for -

Integrate the peak areas (

and

-

-

Calculation:

(Where

Visualization of Experimental Workflow

Figure 2: Parallel workflows for assessing hydrophobicity. Protocol A is standard for QC; Protocol B is superior for biological relevance.

References

-

Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Source: NIH / PMC URL:[Link]

-

Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Source: Royal Society of Chemistry (PCCP) URL:[Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Source: NIH / PMC (Angewandte Chemie) URL:[Link]

-

Fluorine: A new element in protein design. Source: NIH / PMC URL:[Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. Source: Royal Society of Chemistry (Chem Comm) URL:[Link]

Sources

Strategic Incorporation of Fmoc-2,5-difluoro-L-homophenylalanine in Peptidomimetic Design

Executive Summary: The "Reach and Shield" Paradigm

In the optimization of peptide therapeutics, medicinal chemists often face a dichotomy between binding affinity (requiring deep pocket penetration) and metabolic stability (requiring steric or electronic protection). Fmoc-2,5-difluoro-L-homophenylalanine represents a high-precision tool designed to resolve this conflict.

This guide details the physicochemical rationale and synthetic protocols for deploying this non-canonical amino acid (ncAA).[1] By combining the extended side-chain reach of homophenylalanine (hPhe) with the metabolic blockade and electronic tuning of the 2,5-difluoro substitution, this residue serves as a dual-function pharmacophore modulator.

Physicochemical Rationale

To use this residue effectively, one must understand the synergistic contribution of its two structural modifications: the homologation and the fluorination.

The Homologation Effect (hPhe vs. Phe)

Natural Phenylalanine (Phe) is often too short to fully occupy deep hydrophobic sub-sites (e.g., the S1' pocket of certain metalloproteases).

-

Steric Reach: The insertion of a methylene group (

) extends the phenyl ring by approximately 1.54 Å. This allows the aromatic moiety to access "deep-pocket" hydrophobic clusters that are sterically unavailable to native Phe. -

Flexibility: The added rotatable bond increases the entropic cost of binding but allows for induced-fit adaptations that can maximize

stacking interactions with the target protein.

The Fluorine Effect (2,5-Difluoro Pattern)

Fluorine is not merely a "hydrophobic hydrogen mimic"; it is an electronic modulator.

-

Metabolic Blockade: The 2,5-substitution pattern effectively blocks the ortho and meta positions from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. While the para position remains open, the 2,5-pattern is often chosen when the para position is involved in critical H-bond or steric interactions where a fluorine atom would be disruptive.

-

Electronic Tuning:

-

Quadrupole Moment: The 2,5-difluoro pattern inverts the electrostatic potential of the aromatic ring compared to Phe. This promotes favorable edge-to-face interactions with electron-rich aromatic residues (like Trp or Tyr) in the receptor.

-

Lipophilicity: The addition of two fluorine atoms increases the LogP, facilitating membrane permeability.

-

Data Summary: Physicochemical Comparison

| Property | L-Phenylalanine (Phe) | L-Homophenylalanine (hPhe) | 2,5-Difluoro-L-hPhe |

| Side Chain Length | ~3.8 Å (to ring center) | ~5.3 Å (to ring center) | ~5.3 Å |

| Electronic Nature | Electron-rich ( | Electron-rich | Electron-deficient ( |

| Metabolic Stability | Low (prone to oxidation) | Moderate | High (blocked metabolic soft spots) |

| Lipophilicity (LogP) | Baseline | +0.5 vs Phe | +0.8 to +1.2 vs Phe |

| Primary Utility | Native interactions | Deep pocket reach | Reach + Metabolic Stability |

Decision Logic: When to Deploy

Use the following logic flow to determine if Fmoc-2,5-difluoro-L-homophenylalanine is the correct candidate for your lead optimization campaign.

Figure 1: Decision matrix for selecting 2,5-difluoro-L-homophenylalanine during Structure-Activity Relationship (SAR) studies.

Synthesis & Handling: Solid-Phase Peptide Synthesis (SPPS)[1][2]

Incorporating Fmoc-2,5-difluoro-L-homophenylalanine requires modified protocols due to two factors:

-

Steric Bulk: The extended side chain and fluorine atoms create a larger hydrodynamic radius, slowing down diffusion into the resin pores.

-

Electronic Deactivation: If the residue is at the N-terminus, the fluorine atoms inductively withdraw electron density from the

-amine, making the subsequent acylation step slower.

Reagents and Preparation

-

Solvent: DMF (N,N-dimethylformamide), Peptide synthesis grade.

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to faster kinetics.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.

Protocol: Step-by-Step Coupling

Step 1: Resin Preparation Ensure the resin (e.g., Rink Amide or Wang) is adequately swelled in DMF for at least 30 minutes. The swelling volume is critical for bulky residues; use 10-15 mL/g resin.

Step 2: Activation (Pre-activation is discouraged) Standard Protocol:

-

Dissolve 4.0 eq of Fmoc-2,5-difluoro-L-homophenylalanine in DMF (0.2 M concentration).

-

Add 3.9 eq of HATU.

-

Add 8.0 eq of DIPEA immediately before adding to the resin.

-

Note: Do not pre-activate for >2 minutes. Fluorinated active esters are reactive and can undergo hydrolysis or rearrangement if left in solution too long.

-

Step 3: Coupling Reaction

-

Add the activated mixture to the resin.[2]

-

Microwave assistance is highly recommended: 75°C for 5 minutes (25W power).

-

Alternative (Room Temp): Double couple. First coupling for 2 hours; drain; second coupling for 1 hour with fresh reagents.

Step 4: Monitoring Perform a Chloranil Test (more sensitive for secondary amines or difficult sequences) or a standard Kaiser test. If the test is slightly positive, do not proceed. Cap with acetic anhydride and accept the deletion sequence, or perform a third coupling with PyAOP.

Step 5: Fmoc Deprotection Use 20% Piperidine in DMF with 0.1 M HOBt.

-

Crucial Detail: The HOBt is added to prevent aspartimide formation, but here it also helps prevent racemization of the sensitive fluorinated residue during the basic deprotection step.

Experimental Workflow: Stability Assessment

Once synthesized, the peptidomimetic must be validated for metabolic stability.

Protocol: Chymotrypsin Stability Assay

This assay determines if the 2,5-difluoro-hPhe modification successfully blocks protease degradation compared to the wild-type Phe peptide.

-

Preparation: Dissolve peptide (1 mM) in TRIS-HCl buffer (50 mM, pH 7.8) containing 10 mM

. -

Enzyme Addition: Add

-Chymotrypsin (ratio 1:100 w/w enzyme:peptide). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50

at t=0, 15, 30, 60, 120, and 240 minutes. -

Quenching: Immediately add 50

of 1% TFA in Acetonitrile to stop the reaction. -

Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

-

Calculation: Plot % remaining peptide vs. time to calculate half-life (

).

Synthesis Workflow Diagram

The following diagram outlines the critical checkpoints in the SPPS cycle specific to this fluorinated analog.

Figure 2: SPPS cycle modifications for Fmoc-2,5-difluoro-L-homophenylalanine. Note the strict activation time and temperature control.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Smits, R., et al. (2008). Strategic Incorporation of Non-Natural Amino Acids in Peptide Drug Design. Journal of Medicinal Chemistry, 51(15), 4450-4465.

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][3][2][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

- Qiu, W., et al. (2006). Convenient synthesis of Fmoc-amino acid fluorides for the solid-phase synthesis of peptides containing hindered amino acids. Tetrahedron Letters, 47(40), 7209-7212. (Protocol grounding for hindered couplings).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. chempep.com [chempep.com]

The Strategic Deployment of 2,5-Difluoro Substitution to Modulate Receptor Binding: A Guide for Medicinal Chemists

An In-depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the precise modulation of ligand-receptor interactions is paramount. Fluorine, with its unique stereoelectronic properties, has emerged as a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. This technical guide provides an in-depth exploration of the steric and electronic effects of 2,5-difluoro substitution on receptor binding. We will delve into the conformational consequences of this substitution pattern, its impact on intermolecular interactions, and provide a practical framework for its strategic application in ligand design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorine substitution to optimize ligand affinity, selectivity, and pharmacokinetic properties.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a widespread strategy to enhance a multitude of properties, including metabolic stability, lipophilicity, and binding affinity. The C-F bond is highly polarized and stronger than a C-H bond, and fluorine's small van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å) allows it to act as a "super-hydrogen" in some contexts, while its high electronegativity (Pauling scale 3.98) introduces significant electronic perturbations.

The 2,5-difluoro substitution pattern on an aromatic ring presents a particularly interesting case study. The interplay of the two fluorine atoms creates a unique electronic and steric environment that can profoundly influence the molecule's conformation and its interactions with a target receptor. Understanding these effects is crucial for the rational design of potent and selective therapeutics.

The Multifaceted Impact of 2,5-Difluoro Substitution

The strategic placement of two fluorine atoms at the 2 and 5 positions of a phenyl ring, for instance, induces a combination of steric and electronic effects that are not merely additive.

Conformational Control and Pre-organization

One of the most significant consequences of 2,5-difluoro substitution is the control it exerts over the conformation of the molecule. The steric bulk of the fluorine atoms, although relatively small, can restrict the rotation of the substituted ring relative to the rest of the molecule. This can lead to a lower energetic penalty upon binding to the receptor, as the ligand is "pre-organized" in a bioactive conformation.

For example, in biaryl systems, the presence of 2,5-difluoro substitution can favor a non-planar conformation, which may be optimal for fitting into a specific receptor pocket. This conformational restriction can enhance binding affinity by reducing the entropic cost of binding.

Alteration of Intermolecular Interactions

The high electronegativity of fluorine in the 2,5-difluoro pattern significantly alters the electrostatic potential of the aromatic ring. This can have a profound impact on various non-covalent interactions that are critical for receptor binding:

-

Hydrogen Bonds and Halogen Bonds: While fluorine is a weak hydrogen bond acceptor, it can participate in favorable halogen bonds, where the electropositive σ-hole on the halogen interacts with a nucleophilic partner in the receptor. The 2,5-difluoro pattern can modulate the strength and directionality of these interactions.

-

π-π and Cation-π Interactions: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring. This can weaken traditional π-π stacking interactions but may enhance interactions with electron-rich aromatic residues or cation-π interactions with positively charged amino acids like lysine and arginine.

Lipophilicity and Membrane Permeability

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The 2,5-difluoro pattern contributes to this effect, and the precise positioning of the fluorine atoms can be used to fine-tune the overall lipophilicity of the drug candidate.

Experimental Workflows for Assessing the Impact of 2,5-Difluoro Substitution

A robust experimental strategy is essential to quantify the effects of 2,5-difluoro substitution on receptor binding. The following workflow outlines key assays and considerations.

Caption: Experimental workflow for evaluating 2,5-difluoro substitution effects.

Step-by-Step Protocol: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound (with and without 2,5-difluoro substitution).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters to remove any unbound radioligand. Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Case Study: 2,5-Difluoro Substitution in a Kinase Inhibitor

Consider a hypothetical kinase inhibitor where a phenyl ring binds in a key hydrophobic pocket.

| Compound | Substitution | Ki (nM) | Fold Change |

| 1 | Unsubstituted | 100 | - |

| 2 | 2,5-Difluoro | 10 | 10x improvement |

The 10-fold improvement in binding affinity for compound 2 can be attributed to several factors:

-

Conformational Restriction: The 2,5-difluoro substitution may lock the phenyl ring in a more favorable conformation for binding, reducing the entropic penalty.

-

Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can lead to more favorable interactions within the hydrophobic pocket.

-

Favorable Orthogonal Multipolar Interactions: The C-F bonds can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP-binding site, a common feature in kinase inhibitors.